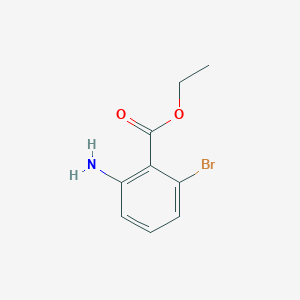

Ethyl 2-amino-6-bromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-6-bromobenzoate is a chemical compound with the molecular formula C9H10BrNO2 . It is used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

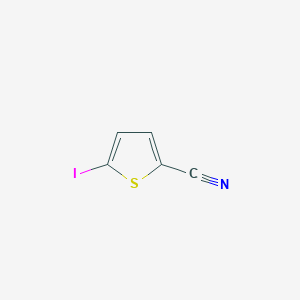

The synthesis of Ethyl 2-amino-6-bromobenzoate and similar compounds often involves reactions leading to the construction of heterocycles . Cyanoacetohydrazides, which can act as both N- and C-nucleophiles, are commonly used as precursors in these reactions .

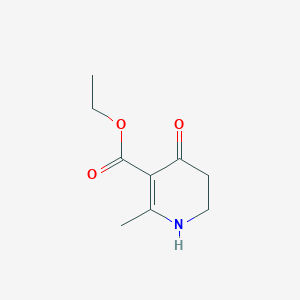

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-bromobenzoate consists of an ethyl ester group attached to a benzene ring, which is further substituted with an amino group and a bromo group . The exact position of these substituents on the benzene ring can vary, leading to different isomers .

Physical And Chemical Properties Analysis

Ethyl 2-amino-6-bromobenzoate is a clear yellow liquid . It has a boiling point of 117 °C/17 mmHg (lit.) and a density of 1.443 g/mL at 25 °C (lit.) . The compound is stored in a sealed container at room temperature .

Safety and Hazards

Ethyl 2-amino-6-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 2-amino-6-bromobenzoate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures, such as 2-benzamidobenzoic acids, are known fabh inhibitors . FabH is a key enzyme involved in the fatty acid synthesis pathway, and its inhibition can disrupt this pathway .

Result of Action

The molecular and cellular effects of Ethyl 2-amino-6-bromobenzoate’s action are currently unknown due to the lack of specific studies on this compound . If it does indeed act as a fabh inhibitor, it could potentially disrupt the fatty acid synthesis pathway, leading to effects on cellular energy production and other processes dependent on this pathway .

Propriétés

IUPAC Name |

ethyl 2-amino-6-bromobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWLZUKQXXYCQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618272 |

Source

|

| Record name | Ethyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-bromobenzoate | |

CAS RN |

153500-75-5 |

Source

|

| Record name | Ethyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)

![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)